4-Methylnaphthalene-1-carbonyl chloride
Overview
Description
4-Methylnaphthalene-1-carbonyl chloride (MNCC) is a chemical compound that belongs to the group of carbonyl chlorides . It has the molecular formula C12H9ClO and a molecular weight of 204.65 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Methylnaphthalene-1-carbonyl chloride consists of a naphthalene ring with a methyl group at the 4th position and a carbonyl chloride group at the 1st position . The InChI string for this compound is InChI=1S/C12H9ClO/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3
.
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methylnaphthalene-1-carbonyl chloride include a molecular weight of 204.65 g/mol . The compound has a computed XLogP3-AA value of 4, indicating its lipophilicity . It has a topological polar surface area of 17.1 Ų, suggesting its polarity .
Scientific Research Applications
There’s also information about the use of carbenes in the reactivity from alkyl and aryl aldehydes . This strategy enables safe reactivity of nonstabilized carbenes from alkyl, aryl, and formyl aldehydes via zinc carbenoids . Earth-abundant metal salts [iron(II) chloride (FeCl2), cobalt(II) chloride (CoCl2), copper(I) chloride (CuCl)] are effective catalysts for these chemoselective carbene additions .
Additionally, there’s a comprehensive review on halide perovskites and their potential applications in energy storage . They have superior electrical properties such as high ionic conductivity and diverse structural dimensions coupled with remarkable diffusion coefficients . They are explored for their potential as electrodes compared to other host materials such as layered oxide, carbon, etc., specifically for Al-ion, Zn-ion, and Li-ion batteries application .
- Bioremediation
- Application: Microbial degradation of naphthalene and substituted naphthalenes, such as methylnaphthalene, is used in bioremediation . These compounds are considered priority pollutants that pose a critical environmental and public health concern worldwide .
- Method: Bioremediation uses microbes with the ability to degrade these synthetic organic compounds (SOCs) completely or convert them to non-toxic by-products . This is a green and eco-friendly technology .
- Results: Various bacterial species from soil flora have displayed the ability to degrade various SOCs . The prolonged persistence of these compounds has led to the evolution of new degradative phenotypes through horizontal gene transfer .
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Electrophilic Aromatic Substitution
- Application: Electrophilic aromatic substitution is a common reaction in organic chemistry . Arenes, such as naphthalene and its derivatives, undergo reactions that involve attack on the carbon atoms of the aromatic ring .
- Method: The key step for electrophilic aromatic substitution is the attack of an electrophile at carbon to form a cationic intermediate . This type of reaction can be represented by general equations, in which the attacking reagent is represented either formally as a cation, X ⊖, or as a neutral but polarized molecule, δ ⊕ X — δ ⊖ Y .
- Results: The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3 -hybridized carbon . The electron pair of this C − H bond then becomes part of the aromatic π -electron system and a substitution product of benzene, C 6H 5X, is formed .
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Multifunctional Material Systems (MFMS)
- Application: 1-Naphthols, which are structurally similar to naphthalene and its derivatives, have been studied for their potential use in multifunctional material systems (MFMS) . These systems are designed to exhibit additional functions apart from their primary functions associated with mechanical properties .
- Method: The type and position of a substituent on 1-naphthols influence their reactivity and properties . Different electron-directing groups are used, and during computations, important preparation guidelines for thiol derivatives of 1-naphthol were obtained .
- Results: It was found that some molecules could exhibit intramolecular O–H–O interactions . All the tested compounds were stable, and the molecules with substituents in positions 4 and 8 were the least reactive . It was also found that for the stability and polarizability tensor values, it is more favorable when both substituents are in the same benzene ring .
properties
IUPAC Name |
4-methylnaphthalene-1-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGMHYHWSPDNNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647827 | |
Record name | 4-Methylnaphthalene-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylnaphthalene-1-carbonyl chloride | |
CAS RN |
87700-67-2 | |
Record name | 4-Methylnaphthalene-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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